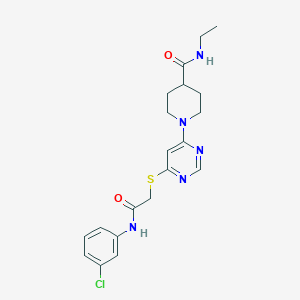
1-(6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)pyrimidin-4-yl)-N-ethylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)pyrimidin-4-yl)-N-ethylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H24ClN5O2S and its molecular weight is 433.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)pyrimidin-4-yl)-N-ethylpiperidine-4-carboxamide (CAS Number: 872993-88-9) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C22H19ClN6O2S, with a molecular weight of 466.9 g/mol. The structure features multiple functional groups, including a pyrimidine ring and an ethylpiperidine moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H19ClN6O2S |
| Molecular Weight | 466.9 g/mol |
| CAS Number | 872993-88-9 |
The primary target of this compound is believed to be the Dual specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) . Inhibition of DYRK1A can alter the phosphorylation status of various proteins, thereby affecting cellular processes such as proliferation and differentiation. This action may implicate the compound in various signaling pathways, notably the Wnt signaling pathway , which is crucial for developmental processes and cellular homeostasis.
Antiproliferative Effects
Research has indicated that compounds similar to This compound exhibit significant antiproliferative activity against various cancer cell lines. For example, studies have shown that certain pyrimidine derivatives can inhibit cell growth in breast, colon, and lung cancer models .
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit the uptake of neurotransmitters, specifically dopamine and norepinephrine, suggesting potential applications in treating neuropsychiatric disorders. The inhibition constants (K_i) for dopamine transporter (DAT) and norepinephrine transporter (NET) have been reported as low nanomolar values, indicating high potency .
Study on Structural Analogues
A study focused on structural analogues of this compound revealed that modifications to the piperidine ring significantly impacted biological activity. For instance, certain derivatives exhibited enhanced binding affinity to DAT and NET, which correlates with increased locomotor activity in animal models .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the bioavailability and metabolic pathways of this compound. Initial findings suggest moderate solubility and favorable plasma protein binding characteristics, which may influence its therapeutic efficacy and safety profile.
Eigenschaften
IUPAC Name |
1-[6-[2-(3-chloroanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2S/c1-2-22-20(28)14-6-8-26(9-7-14)17-11-19(24-13-23-17)29-12-18(27)25-16-5-3-4-15(21)10-16/h3-5,10-11,13-14H,2,6-9,12H2,1H3,(H,22,28)(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMXZMZXUQEPEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














